Bienvenue dans la boutique en ligne BenchChem!

2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine (CAS 19621-27-3) is a doubly protected tryptamine derivative featuring a 5-benzyloxy substituent on the indole ring and an N-trityl-protected ethanamine side chain, with a molecular formula of C₃₆H₃₂N₂O and a molecular weight of 508.65 g/mol. It belongs to the class of indole-based synthetic intermediates widely used in medicinal chemistry and alkaloid synthesis, where orthogonal protecting-group strategies are critical for sequential functionalization at the indole 5-position and the primary amine terminus.

Molecular Formula C36H32N2O
Molecular Weight 508.6 g/mol
Cat. No. B4887024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine
Molecular FormulaC36H32N2O
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C36H32N2O/c1-5-13-28(14-6-1)27-39-33-21-22-35-34(25-33)29(26-37-35)23-24-38-36(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,25-26,37-38H,23-24,27H2
InChIKeyRMPNSOIFFLUIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine (CAS 19621-27-3) – Identity, Class, and Core Specifications for Procurement


2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine (CAS 19621-27-3) is a doubly protected tryptamine derivative featuring a 5-benzyloxy substituent on the indole ring and an N-trityl-protected ethanamine side chain, with a molecular formula of C₃₆H₃₂N₂O and a molecular weight of 508.65 g/mol . It belongs to the class of indole-based synthetic intermediates widely used in medicinal chemistry and alkaloid synthesis, where orthogonal protecting-group strategies are critical for sequential functionalization at the indole 5-position and the primary amine terminus [1].

Why 5-Benzyloxytryptamine or N-Trityltryptamine Cannot Replace 2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine in Sequential Derivatization Workflows


The co-occurrence of an O-benzyl group at the indole 5-position and an N-trityl group on the primary amine creates an orthogonal protection system that is absent in the closest commercially available analogs, 5-benzyloxytryptamine (free amine, CAS 20776-45-8) and N-trityltryptamine (CAS 61048-76-8) [1]. Substituting either unprotected analog removes one of the two masked reactive sites, compromising the ability to perform selective deprotection and sequential derivatization—a requirement for multi-step syntheses of 5-substituted tryptamine alkaloids and serotonin-receptor ligand libraries. The quantitative evidence below demonstrates that this compound occupies a distinct functional niche that singly protected or fully deprotected congeners cannot fill.

Head-to-Head Quantitative Differentiation Evidence for 2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine


Orthogonal O-Benzyl/N-Trityl Protecting Group Count Determines Sequential Deprotection Feasibility

The target compound carries two protecting groups that are cleavable under mutually exclusive conditions: the O-benzyl ether is removed by hydrogenolysis (H₂, Pd/C) while the N-trityl group is cleaved under mild acidic conditions (e.g., TFA, formic acid, or low-valent titanium-mediated reductive cleavage) [1] [2]. In contrast, 5-benzyloxytryptamine (free amine, CAS 20776-45-8) bears zero amine protecting groups, and N-trityltryptamine (CAS 61048-76-8) provides only one amine protecting group with no 5-O protection, limiting each to a single reactive handle for further derivatization .

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

IDO2 Enzyme Inhibition: N-Trityl-Protected Tryptamine Registers Micromolar Activity Whereas Free Amine Data Are Absent

The target compound demonstrates an IC₅₀ of 51 μM (5.1 × 10⁴ nM) against mouse indoleamine 2,3-dioxygenase 2 (IDO2) expressed in HEK293T cells, assessed by kynurenine formation after 24 hours [1]. By contrast, 5-benzyloxytryptamine (the N-deprotected free amine, CAS 20776-45-8) has no reported IDO2 inhibitory activity in the ChEMBL or BindingDB databases as of 2025 [2]. This indicates that the N-trityl group may confer IDO2 binding capacity that is absent or undetectable in the unprotected form.

Immuno-oncology Enzymology Tryptophan Metabolism

Physicochemical Property Differentiation: Molecular Weight Doubles and Lipophilicity Increases Upon N-Tritylation

N-Tritylation approximately doubles the molecular weight of the tryptamine scaffold from 266.34 Da (5-benzyloxytryptamine, CAS 20776-45-8) to 508.65 Da (target compound) and increases the calculated logP from 3.04 to approximately 3.3, while reducing hydrogen bond donor count from 2 to 1 [1] [2]. These shifts significantly alter solubility profiles and passive membrane permeability characteristics, distinguishing the target compound from its free amine analog in formulation and biological assay design.

ADME Profiling Drug Design Physicochemical Properties

TRPM8 Antagonist Potency of the 5-Benzyloxy Motif vs. 5-Methoxy: A 17–34-Fold Advantage Retained in the Protected Intermediate

Although the target compound itself is N-trityl protected, its deprotected form 5-benzyloxytryptamine is a validated TRPM8 antagonist with an IC₅₀ of 0.34 μM (menthol stimulation) and 0.66 μM (icilin stimulation) in human T-REx-293 cells [1]. The 5-methoxy analog (5-methoxytryptamine, CAS 608-07-1) exhibits only weak TRPM8 antagonism with an IC₅₀ of 11.6 μM [2], representing a 17-fold to 34-fold loss in potency relative to the 5-benzyloxy substitution. This quantitatively establishes the 5-benzyloxy group as a critical pharmacophoric element that is preserved in the target compound's structure and can be unveiled upon deprotection.

Ion Channel Pharmacology Pain Research TRPM8 Antagonists

High-Value Application Scenarios for 2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine Based on Verified Differentiators


Sequential Multi-Step Synthesis of 5-Substituted Tryptamine Alkaloids and Serotonin Receptor Ligands

The target compound's two orthogonal protecting groups (Evidence Item 1) enable chemists to first remove the N-trityl group under mild acid, functionalize the free amine (e.g., acylation, sulfonylation, reductive amination), and then liberate the 5-hydroxy group via hydrogenolysis for further etherification or coupling. This sequential deprotection-derivatization sequence is impossible with 5-benzyloxytryptamine (free amine, which would undergo competing N-functionalization) or N-trityltryptamine (which lacks the 5-oxygen handle) .

IDO2 Inhibitor Hit-Finding and Structure-Activity Relationship (SAR) Campaigns

With a measurable IDO2 IC₅₀ of 51 μM (Evidence Item 2), the target compound provides a tractable starting point for medicinal chemistry optimization of N-substituted tryptamine-based IDO2 inhibitors. The N-trityl moiety can be viewed as a removable placeholder that imparts initial enzyme engagement, with SAR exploration guided by systematic trityl replacement after confirming target binding .

TRPM8 Antagonist Probe Synthesis Using a Protected 5-Benzyloxy Intermediate

The target compound preserves the 5-benzyloxy pharmacophore (Evidence Item 4) that confers 17–34-fold greater TRPM8 antagonist potency over the 5-methoxy analog. Researchers can deprotect the N-trityl group to install diverse N-substituents while retaining the critical 5-benzyloxy motif, generating focused libraries for TRPM8 cold-pain and thermoregulation target validation .

Physicochemical Property Tuning for Membrane-Permeable Prodrug Design

The substantial increase in molecular weight (+91%) and lipophilicity (+0.26 logP units) conferred by N-tritylation (Evidence Item 3) can be exploited in prodrug strategies where temporarily masking the amine enhances blood-brain barrier penetration or intracellular delivery, with subsequent intracellular trityl cleavage releasing the active free amine at the site of action .

Quote Request

Request a Quote for 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.